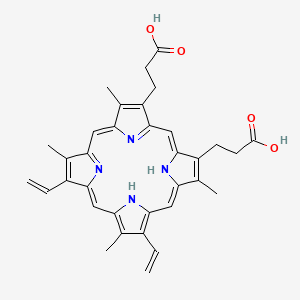

Dipropanoic acid

描述

Structure

3D Structure

属性

分子式 |

C34H34N4O4 |

|---|---|

分子量 |

562.7 g/mol |

IUPAC 名称 |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,36,38H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42) |

InChI 键 |

OXTIQTUKEUGAPP-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for Dipropanoic Acid and Its Derivatives

Established Synthetic Routes for Dipropanoic Acid Production

Traditional methods for producing dicarboxylic acids rely on robust and well-understood chemical transformations, including oxidation of precursors, hydrolysis of esters, and build-up from smaller functionalized molecules.

The oxidation of primary alcohols and aldehydes is a direct and effective method for synthesizing carboxylic acids. ncert.nic.in This strategy can be applied to the synthesis of this compound from its corresponding dialcohol or dialdehyde (B1249045) precursor. Vigorous oxidation of primary alkyl groups attached to aromatic rings can also yield carboxylic acids. ncert.nic.in Common and potent oxidizing agents are employed for these transformations.

Key oxidizing agents include potassium permanganate (B83412) (KMnO₄), which can be used in neutral, acidic, or alkaline conditions, and Jones reagent (chromium trioxide in acidic solution). ncert.nic.in For instance, the oxidation of a suitable dialcohol with Jones reagent would lead to the formation of the dicarboxylic acid. Similarly, aldehydes can be oxidized to carboxylic acids using milder oxidizing agents. ncert.nic.in A patented industrial process for propionic acid, a related monocarboxylic acid, involves the liquid-phase oxidation of propionaldehyde (B47417) using oxygen or air, achieving high selectivity and conversion rates without a catalyst. google.com This principle can be extended to the synthesis of dicarboxylic acids from dialdehydes.

Table 1: Comparison of Common Oxidizing Agents for Carboxylic Acid Synthesis

| Oxidizing Agent | Typical Precursor | Conditions | Key Characteristics |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Primary Alcohols, Alkylbenzenes | Acidic, Alkaline, or Neutral | Strong, versatile oxidant. ncert.nic.in |

| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohols | Acidic | Readily oxidizes primary alcohols. ncert.nic.in |

| Oxygen/Air | Aldehydes | Catalyst-free, specific T/P | Used in industrial processes for high selectivity. google.com |

This table is interactive. You can sort and filter the data.

Hydrolysis of esters is a fundamental reaction that splits the ester into its constituent carboxylic acid and alcohol. chemguide.co.ukwikipedia.org For this compound, this involves the hydrolysis of a corresponding dipropanoate ester. The reaction can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically catalyzed by a dilute mineral acid like hydrochloric acid or sulfuric acid. chemguide.co.uk The ester is heated under reflux with an excess of water (from the dilute acid) to drive the equilibrium toward the products: the dicarboxylic acid and the alcohol. wikipedia.orgcommonorganicchemistry.com This process is the reverse of Fischer esterification. wikipedia.org

Alkaline Hydrolysis (Saponification): This is the more common method for hydrolyzing esters as the reaction is irreversible, leading to more complete conversion. chemguide.co.ukwikipedia.org The ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). wikipedia.org The reaction initially produces a carboxylate salt and an alcohol. masterorganicchemistry.com A subsequent acidification step is required to protonate the carboxylate salt and yield the final dicarboxylic acid. masterorganicchemistry.com

Chloroacetic acid is a valuable building block in organic synthesis. wikipedia.org Industrial preparation of chloroacetic acid is primarily achieved through the chlorination of acetic acid or the hydrolysis of trichloroethylene. sciencemadness.org While not a direct precursor, chloroacetic acid and its derivatives can be used to construct the carbon backbone of larger dicarboxylic acids through nucleophilic substitution reactions.

For example, a common strategy for forming new carbon-carbon bonds to synthesize carboxylic acids is the reaction of an alkyl halide with sodium cyanide to form a nitrile, which is then hydrolyzed. This sequence extends the carbon chain by one atom. A similar principle can be applied to build dicarboxylic acids. For instance, reacting ethyl chloride with alcoholic potassium cyanide yields ethyl cyanide, which upon hydrolysis gives propanoic acid. quora.com A parallel strategy starting with a dihalide could theoretically produce a dicarboxylic acid. The reaction of sodium chloroacetate (B1199739) with sodium nitrite (B80452) is also a known method to produce nitromethane. sciencemadness.org

Novel and Specialized Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry increasingly focuses on developing sustainable, efficient, and highly selective methods. This includes the use of biological systems and catalysts to produce fine chemicals and complex chiral molecules.

Biocatalysis and fermentation offer environmentally friendly alternatives to traditional chemical synthesis. nih.gov These methods utilize microorganisms or isolated enzymes to perform chemical transformations under mild conditions. rsc.orgnih.gov

Fermentation: Propionic acid is produced naturally by certain bacteria, most notably those from the genus Propionibacterium. srce.hrnih.gov These bacteria ferment sugars or other carbon sources like glycerol (B35011) through the Wood-Werkman cycle to produce propionic acid as a primary metabolite. wikipedia.org Strains such as Propionibacterium acidipropionici and Propionibacterium freudenreichii are well-studied for this purpose. srce.hrnih.gov While focused on propionic acid, these pathways highlight the potential for engineering microorganisms to produce other organic acids. For example, high concentrations of propionate (B1217596) have been achieved through the fermentation of glycerol by genetically engineered E. coli. nih.gov

Biocatalysis: This approach uses whole cells or purified enzymes to catalyze specific reactions. Engineered E. coli consortia, where different microbial populations perform sequential steps in a reaction cascade, have been designed to convert cycloalkanes into α,ω-dicarboxylic acids. nih.gov This modular approach avoids the metabolic burden of expressing multiple enzymes in a single organism. Lipases are another class of enzymes widely used as biocatalysts for synthesizing a variety of esters under mild, often solvent-free, conditions. mdpi.com Microbial oxidation of propanol (B110389) using strains like Gluconobacter oxydans and Acetobacter pasteurianus has also been studied for the production of propionic acid. researchgate.net

Table 2: Microorganisms in the Bioproduction of Propionic and Dicarboxylic Acids

| Microorganism | Process | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| Propionibacterium acidipropionici | Fermentation | Glycerol, Glucose | Propionic Acid, Acetic Acid | srce.hr |

| Propionibacterium freudenreichii | Fermentation | Lactose, Lactates | Propionic Acid, Acetic Acid | nih.govmdpi.com |

| Engineered Escherichia coli | Biocatalytic Cascade | Cycloalkanes | α,ω-Dicarboxylic Acids | nih.gov |

This table is interactive. You can sort and filter the data.

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral molecules is crucial, particularly in the pharmaceutical and fine chemical industries. Enantioselective synthesis aims to produce a single stereoisomer from an achiral or racemic starting material.

For chiral derivatives of this compound, synthetic strategies would need to incorporate stereochemical control. This can be achieved through various methods, including the use of chiral catalysts (organocatalysts, transition metal complexes with chiral ligands) or chiral auxiliaries. For example, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are complex cyclic acid derivatives. rsc.org Such principles, where a catalyst creates a stereocenter with high fidelity, can be adapted for the synthesis of acyclic chiral dicarboxylic acids. The synthesis of specific 2-phenylpropionic acid derivatives has also been reported, demonstrating targeted approaches to creating functionalized chiral acid structures. nih.gov

Condensation Reactions for Scaffold Construction

Condensation reactions are a cornerstone in synthetic organic chemistry for the construction of complex molecular scaffolds from simpler starting materials. These reactions involve the joining of two molecules with the concurrent elimination of a small molecule, typically water. In the synthesis of this compound derivatives, particularly those with heterocyclic cores like pyrazolones, condensation reactions are instrumental in forming the fundamental ring structure.

One-pot multi-component condensation reactions are highly efficient for building molecular complexity in a single step. For instance, new pyrazolone (B3327878) derivatives can be synthesized via a one-pot condensation of ethyl acetoacetate (B1235776), aromatic aldehydes, and a hydrazine (B178648) derivative, such as 2,4-dinitrophenylhydrazine. pnu.ac.ir This approach is often facilitated by Brønsted acid catalysts like silica (B1680970) sulfuric acid (SSA) or phase transfer catalysts. pnu.ac.ir

The Knoevenagel condensation is another powerful tool. For example, the reaction between p-hydroxybenzaldehydes and malonic acid, catalyzed by proline in ethanol, yields p-hydroxycinnamic diacids. nih.gov This method is noted for being a sustainable synthetic procedure. nih.gov Similarly, 3-(furan-2-yl)propenoic acids can be synthesized by the condensation of furan-2-carbaldehydes and malonic acid. mdpi.com

Cyclocondensation reactions are particularly vital for forming heterocyclic systems. The reaction of diketones with hydrazine at ambient temperature in an acidic medium can yield corresponding pyrazoles. nih.gov A common route to pyrazolone derivatives involves the reaction of phenyl hydrazine and ethyl acetoacetate with substituted benzaldehydes. orientjchem.orgresearchgate.net The initial pyrazolone scaffold can then be further modified. For example, stirring the synthesized pyrazolone with an ethanolic sodium hydroxide solution, followed by the addition of an aldehyde like 4-chlorobenzaldehyde, can lead to further derivatization over several hours. orientjchem.org

The following table summarizes various condensation reactions used in the synthesis of complex organic scaffolds, including precursors to propanoic acid derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold |

| One-Pot Condensation | Ethyl acetoacetate, Aromatic aldehydes, 2,4-Dinitrophenylhydrazine, β-Naphthol | Brønsted acid catalysts (e.g., Silica sulfuric acid) | Pyrazolone derivatives pnu.ac.ir |

| Knoevenagel Condensation | Vanillin, Malonic acid | Proline, Ethanol, 60°C | Ferulic diacid (a p-hydroxycinnamic diacid) nih.gov |

| Cyclocondensation | Phenyl hydrazine, Ethyl acetoacetate, Substituted benzaldehydes | Glacial acetic acid, Reflux | Pyrazolone derivatives nih.govorientjchem.orgresearchgate.net |

| Aldol Condensation | Aldehydes/Ketones with α-hydrogen | Dilute alkali | α,β-Unsaturated carbonyl compounds (Aldol condensation products) ncert.nic.in |

Derivatization via Hydrazinolysis and Other Functional Group Transformations

Once a core scaffold of a this compound derivative is constructed, its properties can be finely tuned through various functional group transformations. These modifications are crucial for developing a library of compounds with diverse characteristics.

Hydrazinolysis is a key transformation, particularly for converting ester functionalities into hydrazides. The reaction involves treating an ester, such as a fatty acid methyl ester, with a hydrazine source like hydrazine dihydrochloride (B599025) in the presence of a strong base like sodium methoxide. researchgate.net This process cleaves the ester bond to form a fatty N-acyl hydrazine. researchgate.net These resulting hydrazides are valuable intermediates themselves, often used in subsequent cyclocondensation reactions to form heterocyclic structures like pyrazolines. researchgate.net

Beyond hydrazinolysis, a wide array of Other Functional Group Transformations can be employed:

Hydrolysis: The conversion of esters back to their parent carboxylic acids is a fundamental transformation. This can be achieved through acid-catalyzed or base-catalyzed (saponification) hydrolysis. youtube.com Acid-catalyzed hydrolysis typically involves protonating the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com Enzymatic hydrolysis using hydrolases like lipases also offers a highly selective method for this conversion. mdpi.com

Conversion to Acid Chlorides: Carboxylic acids can be activated by converting them into more reactive acid chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ub.edu This transformation is often a prerequisite for subsequent reactions like amide formation. ub.edu

Oxidation and Reduction: The oxidation state of functional groups can be readily altered. Primary alcohols can be oxidized to aldehydes using activated DMSO reagents, or further to carboxylic acids using chromium (VI) reagents. imperial.ac.uk Conversely, carboxylic acids and their derivatives can be reduced. imperial.ac.uksolubilityofthings.com

Amide Formation: The conversion of amines to amides is a significant functional group interconversion, often achieved by reacting an amine with an acyl chloride. solubilityofthings.com

These transformations allow for the strategic modification of a molecule to enhance its properties. The table below outlines several common functional group interconversions.

| Transformation | Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Hydrazinolysis | Ester | Hydrazine dihydrochloride, Sodium methoxide | Hydrazide researchgate.net |

| Hydrolysis (Acid-catalyzed) | Ester | H₃O⁺ | Carboxylic Acid youtube.com |

| Acyl Halide Formation | Carboxylic Acid | Thionyl chloride (SOCl₂) | Acid Chloride ub.edu |

| Oxidation | Primary Alcohol | Chromium (VI) reagents | Carboxylic Acid imperial.ac.uk |

| Amide Formation | Amine | Acyl Chloride | Amide solubilityofthings.com |

Chemical Reactivity and Mechanistic Investigations of Dipropanoic Acid Systems

Fundamental Reaction Chemistries of the Carboxyl Groups

The two carboxyl groups of dipropanoic acid behave as typical carboxylic acids, undergoing reactions such as deprotonation, and conversion to various derivatives. britannica.com

This compound can be readily converted into a range of derivatives through reactions at its carboxyl groups. These reactions are fundamental in organic synthesis, providing intermediates for more complex molecules. wikipedia.orgjackwestin.com

Amides: The formation of amides from this compound can be achieved by reacting it with amines. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents. The resulting products can be mono- or di-amides, depending on the stoichiometry of the reactants. utexas.edu Simple amides are named by replacing the "-oic acid" suffix with "-amide". jackwestin.com

Esters: Esterification of this compound is commonly accomplished by reacting it with an alcohol in the presence of an acid catalyst. The diethyl ester, known as diethyl malonate, is a particularly important reagent in organic synthesis. britannica.com The nomenclature for esters involves naming the alkyl group from the alcohol first, followed by the name of the carboxylate, with the "-ic acid" ending changed to "-ate". msu.edu

Anhydrides: While this compound does not readily form a simple cyclic anhydride (B1165640) upon heating, mixed anhydrides can be prepared. wikipedia.org Symmetrical acid anhydrides are named by replacing the word "acid" with "anhydride". libretexts.org

| Derivative | General Structure | Reagents |

| Diamide | R'HNOC-CH₂-CONHR' | Amine (R'NH₂) |

| Diester | R'OOC-CH₂-COOR' | Alcohol (R'OH), Acid Catalyst |

| Acid Anhydride | (RCO)₂O | Dehydrating Agent |

The carboxyl groups of this compound can undergo both oxidation and reduction, although the latter is more common.

Oxidation: The oxidation of this compound has been studied using various oxidizing agents. For instance, the kinetics of oxidation by the hexachloroiridate(IV) ion have been investigated, with the reaction rate being sensitive to the substituent group on the methylene (B1212753) bridge. rsc.org The reaction often proceeds through the formation of a free radical intermediate. rsc.org

Reduction: The carboxylic acid groups of this compound can be reduced to alcohols. However, this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as carboxylic acids are generally resistant to reduction. ncert.nic.in A more common transformation is the Barton decarboxylation, which is a method for the reduction of carboxylic acids to alkanes via a hydrodecarboxylation mechanism, though it requires pre-functionalization. nih.gov

Reactions Involving the Methylene Bridge

The presence of two electron-withdrawing carboxyl groups makes the protons on the central methylene (-CH₂-) group acidic, allowing for the formation of a stable enolate. This reactivity is central to many of the characteristic reactions of this compound.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound or its esters, to a carbonyl group of an aldehyde or ketone. wikipedia.org This reaction is typically catalyzed by a weak base and is followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org

A significant modification is the Doebner modification, which utilizes pyridine (B92270) as the solvent. When at least one of the electron-withdrawing groups on the nucleophile is a carboxylic acid, the condensation is accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org For example, the reaction of an aldehyde with this compound in hot pyridine leads to the formation of an α,β-unsaturated carboxylic acid. wikipedia.org

| Reactants | Catalyst/Solvent | Product |

| Aldehyde/Ketone + this compound | Weak Base | α,β-unsaturated dicarboxylic acid |

| Aldehyde + this compound | Pyridine (Doebner modification) | α,β-unsaturated monocarboxylic acid |

This compound is a key starting material for the synthesis of important heterocyclic compounds.

Meldrum's Acid: This compound, formally 2,2-dimethyl-1,3-dioxane-4,6-dione, is synthesized through the condensation of this compound with acetone (B3395972) in the presence of acetic anhydride and a catalytic amount of sulfuric acid. wikipedia.orgblogspot.comunicamp.br Meldrum's acid is a versatile intermediate in organic synthesis due to the high acidity of its methylene protons. blogspot.com

Barbituric Acid Derivatives: In a well-known condensation reaction, this compound reacts with urea (B33335) to form barbituric acid. wikipedia.org This reaction forms the basis for the synthesis of a large class of derivatives known as barbiturates, which have significant pharmacological applications. mdpi.comirapa.org The synthesis often involves the condensation of a substituted diethyl malonate with urea. britannica.com

| Product | Reagents |

| Meldrum's Acid | This compound, Acetone, Acetic anhydride, Sulfuric acid |

| Barbituric Acid | This compound, Urea |

This compound and its substituted derivatives readily undergo decarboxylation upon heating, losing a molecule of carbon dioxide. masterorganicchemistry.com This ease of decarboxylation is a key feature of its chemistry and is integral to synthetic sequences like the malonic ester synthesis. jove.com

Reactivity of Heterocyclic-Substituted Dipropanoic Acids

The introduction of heterocyclic rings into the structure of this compound derivatives imparts unique reactivity patterns, largely dictated by the electronic nature and structural characteristics of the heterocyclic system. The pyrazine (B50134) and aziridine (B145994) rings, in particular, confer distinct chemical behaviors that are central to the synthetic utility of these molecules.

A key example of a pyrazine-substituted this compound is 3,3'-(Pyrazine-2,5-diyl)this compound (CAS 77479-02-8). The reactivity of this molecule is dominated by the chemistry of the pyrazine ring. Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring generally resistant to electrophilic aromatic substitution, as the nitrogen atoms deactivate the ring towards attack by electrophiles. epa.govclockss.org Direct nitration, halogenation, or Friedel-Crafts reactions on the pyrazine nucleus are typically not feasible or require harsh conditions and the presence of activating groups. epa.gov

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic substitution, particularly when a suitable leaving group is present on the ring. epa.govnih.gov For a hypothetical derivative such as 3,3'-(3,6-dichloro-pyrazine-2,5-diyl)this compound, the chlorine atoms would serve as effective leaving groups. They could be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, via a nucleophilic aromatic substitution (SNAr) mechanism. Such reactions provide a versatile pathway for further functionalization of the pyrazine core within the this compound framework.

The general mechanism for the SNAr reaction on a halo-pyrazine derivative is outlined below:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the expulsion of the halide ion, yielding the substituted product.

The reactivity in these substitution reactions can be influenced by the nature of the substituents on the pyrazine ring and the reaction conditions employed. epa.gov

Aziridines are three-membered nitrogen-containing heterocycles characterized by significant ring strain (approximately 26-27 kcal/mol). mdpi.comnih.gov This inherent strain makes them valuable synthetic intermediates that readily undergo nucleophilic ring-opening reactions. mdpi.comrsc.org In the context of this compound systems, the carboxylate groups can function as nucleophiles to open an aziridine ring, providing a direct route to complex amino acid derivatives.

The reactivity of the aziridine ring is highly dependent on the substituent attached to the nitrogen atom. Aziridines with electron-withdrawing groups on the nitrogen, such as p-toluenesulfonyl (Tosyl) or benzyloxycarbonyl (Cbz), are considered "activated". mdpi.comsemanticscholar.org This activation enhances the electrophilicity of the ring carbons and makes the nitrogen a better leaving group, thus facilitating nucleophilic attack. researchgate.net

The dianion of a this compound can act as a nucleophile, attacking one of the electrophilic carbon atoms of the activated aziridine ring. This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The regioselectivity of the attack depends on the substitution pattern of the aziridine. For instance, in activated aziridine-2-carboxylates, nucleophilic attack often occurs preferentially at the C3 position (the β-carbon relative to the carboxylate), leading to the formation of α-amino acid derivatives. mdpi.comresearchgate.net

A representative reaction is shown below, where the dipropanoate dianion opens an N-tosyl aziridine-2-carboxylate (B8329488) ring:

Dipropanoate Dianion + N-Tosyl aziridine-2-carboxylate → Ring-Opened Product

This process is thermodynamically favorable due to the release of the substantial strain energy of the three-membered ring. nih.gov

Investigating Reaction Kinetics and Thermodynamic Profiles

Understanding the kinetics and thermodynamics of reactions involving heterocyclic-substituted dipropanoic acids is essential for optimizing reaction conditions and elucidating reaction mechanisms.

Kinetic studies on systems involving pyrazine carboxylic acids have provided insight into complex catalytic cycles. For example, the oxidation of alkanes using a vanadium-based catalyst is significantly influenced by the presence of pyrazine-2-carboxylic acid (PCA) as a cocatalyst. Kinetic investigations of cyclohexane (B81311) oxidation revealed that the rate-limiting step of the reaction is the monomolecular decomposition of a complex containing one coordinated PCA molecule: VV(PCA)(H₂O₂) → VIV(PCA) + HOO• + H⁺. This demonstrates how the pyrazine-acid moiety can directly participate in and control the rate of a catalytic process.

The binding kinetics of various substituted pyrazines to human serum albumin (HSA) have also been explored, revealing thermodynamic parameters that govern these interactions. These studies, while biological in nature, highlight the importance of thermodynamic data in understanding molecular recognition involving pyrazine structures.

| Parameter | Value | Conditions |

|---|---|---|

| Initial Rate (Cyclohexyl hydroperoxide formation) | Variable (e.g., up to ~1.5 x 10⁻⁵ M s⁻¹) | [Cyclohexane] = 0.46 M, [V catalyst] = 5 x 10⁻⁴ M, [PCA] = 5 x 10⁻³ M, [H₂O₂] = 0.5 M |

| Reaction Order (with respect to catalyst) | Approx. 1 | Low catalyst concentrations |

| Reaction Order (with respect to H₂O₂) | Approx. 1 | - |

| Rate-Limiting Step | Decomposition of VV(PCA)(H₂O₂) complex | - |

From a thermodynamic perspective, the ring-opening reactions of aziridine-containing derivatives discussed in section 3.3.2 are strongly favored. The primary driving force is the release of the high ring strain energy, which is estimated to be around 26-27 kcal/mol (approximately 110-115 kJ/mol). mdpi.comnih.gov This significant release of energy results in a large negative change in enthalpy (ΔH) for the reaction, making the process highly exothermic and thermodynamically favorable.

| Thermodynamic Parameter | Value/Sign | Justification |

|---|---|---|

| ΔG (Gibbs Free Energy) | Highly Negative | Spontaneous reaction |

| ΔH (Enthalpy) | Highly Negative (Exothermic) | Release of significant ring strain (~26-27 kcal/mol) mdpi.comnih.gov |

| ΔS (Entropy) | Slightly Negative or near zero | Two reactant molecules combine to form one product molecule, but this is often outweighed by the large negative ΔH. |

The combination of kinetic analysis and thermodynamic profiling provides a comprehensive understanding of the reactivity of these complex this compound systems, guiding further synthetic applications.

Computational and Theoretical Investigations of Dipropanoic Acid Structures

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, vibrational frequencies, and electronic transitions with high accuracy. mdpi.commdpi.com

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Once the optimized structure is obtained, further calculations can predict various spectroscopic properties. For instance, vibrational frequency analysis can be performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra are crucial for interpreting experimental data and assigning specific vibrational modes to functional groups within the molecule. nih.gov The B3LYP functional combined with a basis set like 6-311G(d,p) is a common level of theory for such calculations, providing a good balance between accuracy and computational cost. mdpi.comresearchgate.net

Theoretical calculations also provide access to electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3570 | 3420 |

| C=O stretch | Carboxylic Acid | 1775 | 1623 |

| C-O stretch | Carboxylic Acid | 1350 | 1380 |

| C-H stretch (aliphatic) | Methyl/Methylene (B1212753) | 2980 | 2950 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their ensembles over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions in different environments. researchgate.net

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces between atoms, offering a highly accurate description of the system. acs.org However, due to its high computational cost, AIMD is often limited to smaller systems and shorter timescales. For larger systems, classical MD simulations using force fields like MM3 are employed. acs.org These force fields are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. Coarse-grained models, where groups of atoms are represented as single beads, can simulate even larger systems and longer timescales, which is useful for studying processes like self-assembly or drug encapsulation in polymers. nih.gov

MD simulations of dicarboxylic acids have been used to study their conformational landscapes in both vapor and condensed phases, revealing how intermolecular interactions like hydrogen bonding can stabilize certain conformers. acs.org They are also used to investigate the behavior of these molecules at interfaces, such as the oil-water interface, which is crucial for applications in detergency and emulsions. researchgate.net

| Parameter | Description | Example Value/Method |

|---|---|---|

| Force Field | Set of equations and parameters to calculate potential energy. | MM3, MARTINI (Coarse-Grained) |

| Ensemble | Statistical ensemble defining thermodynamic state variables (e.g., NVT, NPT). | NVT (constant Number of particles, Volume, Temperature) |

| Thermostat | Algorithm to maintain constant temperature. | Nosé-Hoover |

| Integration Timestep | Time interval between successive calculations of forces and positions. | 1 fs (femtosecond) |

| Simulation Time | Total duration of the simulated trajectory. | 10 ns to several µs (nanoseconds to microseconds) |

In Silico Approaches to Molecular Interactions and Reactivity Prediction

In silico methods encompass a wide range of computational techniques used to predict molecular interactions and reactivity, playing a vital role in fields like drug discovery and materials science. researchgate.net Molecular docking, for example, is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful for predicting the binding affinity and mode of interaction between a small molecule, like a dicarboxylic acid derivative, and a biological target such as a protein receptor. mdpi.comnih.gov

To gain a deeper, more fundamental understanding of molecular interactions, methods based on the topology of the electron density are employed. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a molecule into atomic basins. wikipedia.orguni-muenchen.de This partitioning allows for the calculation of atomic properties and the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at specific points, known as bond critical points. wikipedia.orguni-muenchen.de

Natural Bond Orbital (NBO) analysis is another powerful tool that examines interactions by analyzing the wavefunction in terms of localized, Lewis-like bonding structures (bonds and lone pairs). wikipedia.org NBO analysis can quantify donor-acceptor interactions, such as charge transfer between an occupied bonding orbital (donor) and an unoccupied anti-bonding orbital (acceptor), providing a quantitative measure of delocalization and intermolecular interactions like hydrogen bonding. wisc.eduresearchgate.net

| Method | Primary Output | Application |

|---|---|---|

| Molecular Docking | Binding affinity (score) and binding pose of a ligand in a receptor. | Virtual screening, predicting protein-ligand interactions. |

| QTAIM | Topological analysis of electron density (e.g., bond critical points). | Characterizing bond types (covalent, ionic, H-bonds). |

| NBO Analysis | Donor-acceptor interaction energies (E(2)). | Quantifying hyperconjugation and intermolecular charge transfer. |

Structure-Reactivity Relationships from Theoretical Perspectives

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. Computational and theoretical approaches provide a quantitative framework for establishing these structure-reactivity relationships. semanticscholar.orgnih.gov By systematically modifying the structure of a molecule in silico and calculating relevant properties, researchers can develop models that predict its reactivity.

For dicarboxylic acids, theoretical studies can correlate structural features—such as the length of the carbon chain separating the two carboxyl groups or the presence of substituents—with properties like acidity (pKa). libretexts.org The inductive effect of one carboxyl group on the other, for instance, can be quantified through computational analysis of the electron distribution. libretexts.org

Computational methods are also valuable for designing experiments and rationalizing experimental outcomes. cmu.edu For example, the plasticizing ability of dicarboxylic acid esters in polymers like PVC has been shown to depend on the length of the acid's aliphatic chain. mdpi.com Theoretical models can help explain these observations by calculating interaction energies and conformational flexibilities, thereby guiding the design of new molecules with desired properties. Machine learning models, trained on data generated from computational methods, are increasingly being used to predict molecular properties and reaction outcomes with high efficiency. cmu.edu

Applications of Dipropanoic Acid in Advanced Materials Science and Polymer Chemistry

Polymer Synthesis and Macromolecular Engineering

Dicarboxylic acids are fundamental monomers in polymer chemistry, facilitating the creation of diverse polymeric structures through condensation polymerization.

Malonic acid, formally known as propanedioic acid (PubChem CID: 837), is a key precursor in the development of specialty polyesters and a significant component in alkyd resins. Polyesters derived from malonic acid can be utilized in various applications, including coatings, where alkyd resins offer protection against environmental factors such as UV light, oxidation, and corrosion. The conversion of malonic acid into 1,3-propanediol (B51772) further expands its utility in polyester (B1180765) and polymer synthesis.

Aromatic "dipropanoic acid" derivatives, such as 1,4-Phenylenedipropionic acid (also known as 3,3′-(1,4-Phenylene)this compound, PubChem CID: 70317), can also serve as monomers in the synthesis of polyesters. Their rigid aromatic backbone can impart enhanced thermal stability and mechanical properties to the resulting polymers, making them suitable for high-performance applications.

The bifunctional nature of dicarboxylic acids makes them effective cross-linking agents, enabling the formation of three-dimensional networks in polymer systems. This cross-linking enhances the mechanical strength, thermal stability, and resistance to water of the polymeric materials.

Malonic acid (propanedioic acid, PubChem CID: 837) is widely employed as a cross-linking agent. For instance, it has been successfully used to cross-link natural starches like corn and potato starch, leading to biodegradable thermoplastics with improved mechanical properties and reduced moisture sensitivity. This "green" cross-linking process often utilizes water as a solvent and non-toxic catalysts. Beyond starches, malonic acid also finds application in the coatings industry as a crosslinker for low-temperature cure powder coatings and as a component in surgical adhesives.

The increasing demand for sustainable and eco-friendly materials has driven research into bio-based polymers. "this compound" compounds, particularly malonic acid (propanedioic acid, PubChem CID: 837), are at the forefront of this development.

Bio-based malonic acid is derived from renewable sources such as sugar beet molasses, sugarcane bagasse, and wheat bran, often through microbial fermentation. This sustainable production method reduces greenhouse gas emissions and decreases reliance on petrochemical feedstocks. As a versatile platform chemical, bio-based malonic acid is increasingly used in the production of biodegradable plastics and polymers, aligning with the global shift towards sustainable materials. For example, malonic acid polymers are being developed for automotive coatings, offering low volatile organic compounds and curing at lower temperatures, which translates to reduced emissions and energy consumption in manufacturing.

Design and Synthesis of Metal-Organic Framework (MOF) Ligands

"this compound" compounds, particularly those with rigid backbones and multiple carboxylic acid groups, are excellent organic linkers for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands.

Dicarboxylic acids, including various "this compound" derivatives, are common bridging ligands in MOFs. The specific structure of the "this compound" linker dictates the resulting MOF's topology, pore size, and chemical properties.

Examples of "this compound" compounds used as MOF ligands include:

1,4-Phenylenedipropionic acid (PubChem CID: 70317) has been utilized in the synthesis of copper(II) MOFs, where it forms coordination polymers with various N,N′-donor co-ligands. These MOFs have been characterized for their photocatalytic properties.

3,3'-(Anthracene-9,10-diyl)this compound (PubChem CID: 139151) is another example of an aromatic "this compound" derivative that can serve as a MOF ligand. Anthracene-based dicarboxylic acids are known to form MOFs, and their rigid, extended structures are crucial for creating porous materials with specific functionalities.

The choice of "this compound" derivative as a ligand allows for precise control over the MOF's structural features and, consequently, its applications in areas like gas storage, separation, and catalysis.

Development of Novel Materials with Tunable Properties

The inherent versatility of "this compound" compounds as monomers and ligands enables the design and synthesis of novel materials with highly tunable properties. By varying the specific "this compound" derivative and the co-monomers or metal centers, researchers can tailor the material's mechanical strength, thermal stability, porosity, and chemical reactivity.

In polymer science, the ability to introduce specific functional groups via "this compound" monomers allows for the creation of polymers with desirable characteristics, such as biodegradability, specific curing temperatures, or enhanced barrier properties. The development of bio-based "this compound" monomers, particularly malonic acid, is a prime example of tuning material properties for sustainability and reduced environmental impact.

In the realm of MOFs, the diverse array of "this compound" linkers facilitates the construction of frameworks with precisely engineered pore environments. The length, rigidity, and functionalization of the "this compound" ligand directly influence the MOF's porosity, guest molecule adsorption capabilities, and catalytic activity. For instance, anthracene-based dicarboxylic acid linkers can contribute to MOFs with specific photoluminescent or radioluminescent properties, enabling their use in sensing or light-harvesting applications. The strategic selection of "this compound" derivatives thus plays a critical role in advancing materials science by providing pathways to materials with bespoke and tunable functionalities.

Biochemical and Biological Research on Dipropanoic Acid and Analogues Mechanistic Focus

Participation in Cellular Metabolic Pathways

Propanoic acid and its derivatives are integral to various cellular metabolic pathways, serving as key precursors and intermediates that influence energy homeostasis and biosynthetic processes.

Propanoic acid is a significant precursor in several biosynthetic pathways. It is naturally produced in biological systems as its coenzyme A ester, propionyl-CoA, which arises from the metabolic breakdown of fatty acids containing an odd number of carbon atoms and certain amino acids wikipedia.org. While propionyl-CoA cannot directly enter beta-oxidation or the citric acid cycle due to its three-carbon structure, it undergoes a series of transformations wikipedia.org. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is subsequently isomerized to L-methylmalonyl-CoA wikipedia.org. A vitamin B12-dependent enzyme then catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA, an intermediate that can readily enter the citric acid cycle wikipedia.org. This conversion pathway highlights propanoic acid's role in linking odd-chain fatty acid and amino acid metabolism to central carbon metabolism.

Beyond its integration into the citric acid cycle, propanoic acid can also serve as a precursor in the biosynthesis of animal fatty acids nih.gov. Furthermore, in the context of secondary metabolite synthesis, propionyl-CoA and methylmalonyl-CoA pathways act as three-carbon starting units or extension units in the biosynthesis of polyketides and other complex molecules mdpi.com.

Another relevant compound, propanedioic acid (malonic acid), is also involved in fatty acid biosynthesis in humans foodb.ca. Malonyl-CoA, derived from malonic acid, is a crucial two-carbon extension unit in the fatty acid synthesis pathway foodb.ca.

Table 1: Propanoic Acid and Analogues as Precursors in Biosynthetic Processes

| Compound/Derivative | Role as Precursor | Biosynthetic Process | Key Intermediate |

| Propanoic Acid | Precursor | Animal Fatty Acid Biosynthesis nih.gov | Propionyl-CoA |

| Propionyl-CoA | Intermediate | Succinyl-CoA formation, entering TCA cycle wikipedia.org | Methylmalonyl-CoA |

| Propionyl-CoA | Starting/Extension Unit | Polyketide and Secondary Metabolite Biosynthesis mdpi.com | Methylmalonyl-CoA |

| Propanedioic Acid (Malonic Acid) | Precursor | Fatty Acid Biosynthesis foodb.ca | Malonyl-CoA |

Propanoic acid's integration into central carbon metabolism is well-documented, particularly its role in gluconeogenesis. Once converted to propionyl-CoA, propanoic acid enters the Krebs cycle (TCA cycle) at the level of succinyl-CoA najah.edu. This entry point leads to an elevation of oxaloacetate, a significant portion of which is then converted to glucose in the liver najah.edu. Consequently, propanoic acid is recognized as a major glucose precursor, especially in ruminants, where it can contribute more than 50% of the carbon required for gluconeogenesis wikipedia.orgnajah.eduresearchgate.netkku.ac.th. This conversion is crucial for maintaining glucose supply, particularly to the mammary glands in lactating ruminants researchgate.net. In horses, propionate (B1217596) produced in the caecum contributes approximately 7% of the total glucose production cambridge.org.

Table 2: Propanoic Acid's Contribution to Glucose Production via Gluconeogenesis

| Organism | Contribution to Glucose Production | Pathway | Citation |

| Ruminants | >50% of carbon for gluconeogenesis researchgate.net | Propionyl-CoA to Succinyl-CoA to Oxaloacetate to Glucose | najah.eduresearchgate.netkku.ac.th |

| Horses | ~7% of total glucose production from caecal propionate cambridge.org | Propionyl-CoA to Succinyl-CoA to Oxaloacetate to Glucose | cambridge.org |

Studies on Gene Expression Modulation and Cellular Pathway Responses

Propanoic acid (PPA) has been shown to significantly modulate gene expression and influence various cellular pathway responses. These modulations can impact a wide array of physiological functions.

PPA can modulate the expression of genes involved in critical biological processes, including neurotransmitter systems, neuroplasticity, neurodevelopment, neuronal cell adhesion molecules, inflammation, oxidative stress, lipid metabolism, and mitochondrial function kpearg.complos.org. For example, studies in PC12 cells have demonstrated that PPA can induce tyrosine hydroxylase (TH) gene transcription in a CREB-dependent manner, leading to increased TH mRNA and protein levels plos.org. This suggests a role for PPA in influencing catecholamine synthesis plos.org. PPA can also activate the nuclear receptor PPAR gamma, which is involved in regulating catecholaminergic and opioid pathways plos.org.

In the context of cellular responses, propanoic acid has been observed to rapidly induce gene expression in suspension-cultured rice cells, with messenger RNA levels for genes like EL2 and EL3 increasing within 6 to 10 minutes of PPA addition apsnet.org. This rapid response suggests that cytoplasmic acidification, a consequence of propanoic acid's entry into the cell, may serve as a key step in signal transduction pathways leading to the expression of elicitor-responsive genes apsnet.org.

Table 3: Gene Expression Modulation and Cellular Pathway Responses by Propanoic Acid

| Target Cell/System | Modulated Genes/Pathways | Observed Effect | Citation |

| PC12 Cells | Tyrosine Hydroxylase (TH) gene transcription (CREB-dependent) | Increased TH mRNA and protein levels | plos.org |

| PC12 Cells | PPAR gamma activation, catecholaminergic and opioid pathways | Regulation of pathways | plos.org |

| Suspension-cultured Rice Cells | EL2, EL3 mRNAs (elicitor-responsive genes) | Rapid induction of gene expression | apsnet.org |

| Lymphoblastoid Cell Lines (AD-A LCLs) | Immunoglobulin production, adaptive immune responses | Upregulation of genes, atypical immune activation | nih.govtouro.edu |

| General Cellular Processes | Neurotransmitter systems, neuroplasticity, neurodevelopment, neuronal cell adhesion, inflammation, oxidative stress, lipid metabolism, mitochondrial function | Modulation of gene expression | kpearg.complos.org |

Investigation of Protein Crosslinking Mechanisms

Dipropanoic acid (malonic acid) has been explored as a "green" alternative to traditional fixatives like formaldehyde (B43269) for protein crosslinking, particularly in cellular fixation for immunocytochemistry. Formaldehyde is known to crosslink proteins by forming a methylene (B1212753) bridge between amino groups through a Mannich reaction nih.govciteab.com. Similarly, this compound is theorized to induce protein crosslinking by forming a "propyl bridge" nih.gov. This proposed mechanism suggests that this compound can react with protein components, leading to the stabilization of protein structures within cells, akin to the effect observed with formaldehyde. Experimental studies have indicated that this compound can effectively fix cells and maintain the integrity of fluorescence signals for up to 72 hours post-fixation, showing a non-significant difference in fluorescence compared to paraformaldehyde-fixed cells nih.govciteab.com.

Beyond its role as a cellular fixative, derivatives of this compound, specifically iminodipropionic acid, serve as fundamental structures for advanced crosslinkers utilized in isobaric crosslinking mass spectrometry (CLMS). These crosslinkers, sometimes referred to as "Qlinkers," are designed to probe protein conformational and structural changes mpg.desigmaaldrich.com. Iminodipropionic acid-based crosslinkers possess an extended spacer arm of approximately 10.1 Å, enabling them to react with the ε-amines of lysine (B10760008) residues that are in close proximity within a protein or protein complex mpg.desigmaaldrich.com. This reactivity allows for the capture of spatial information, providing insights into protein folding, dynamics, and interactions. The design of these crosslinkers considers factors like the flexibility of lysine side chains, where Cα-Cα distances between crosslinked residues are more informative as distance restraints than the distances between the crosslinked ε-amines themselves mpg.desigmaaldrich.com.

Engineering of Artificial Biosynthetic Pathways for this compound Production

The conventional production of this compound (malonic acid) often relies on petrochemical processes, which can have environmental drawbacks bmrb.ionih.gov. Consequently, significant research efforts have been directed towards engineering artificial biosynthetic pathways for its sustainable production from renewable resources via microbial fermentation bmrb.ionih.gov.

A novel artificial biosynthetic route has been devised for the biological production of this compound, utilizing oxaloacetic acid (OAA) as a substrate bmrb.ionih.gov. This pathway involves a two-step enzymatic conversion:

Conversion of Oxaloacetic Acid to Malonic Semialdehyde: Oxaloacetic acid (OAA) is converted to malonic semialdehyde (MSA) by an α-keto decarboxylase (Kdc) bmrb.ionih.gov. The enzyme oxaloacetate decarboxylase (Mdc) has been identified as a key enzyme catalyzing this initial step in vitro, demonstrating a specific activity of 9.37 μmol/min/g bmrb.io.

Conversion of Malonic Semialdehyde to this compound: Malonic semialdehyde (MSA) is then converted to this compound (malonic acid) by a malonic semialdehyde dehydrogenase (YneI) bmrb.ionih.gov.

This artificial biosynthetic pathway has been successfully constructed and demonstrated to be functional in the cellulolytic thermophilic fungus Myceliophthora thermophila bmrb.ionih.gov. In vitro, a multi-enzyme system using purified Mdc and YneI achieved a this compound concentration of 8.1 mg/L bmrb.io. When functionally integrated into M. thermophila and coupled with enhanced glucose uptake, the engineered strain achieved a notable titer of 42.5 mg/L of this compound bmrb.ionih.gov. This research highlights the potential of synthetic biology and metabolic engineering to develop sustainable methods for producing valuable chemical compounds like this compound from renewable feedstocks.

Table 1: this compound Production in Engineered Systems

| System | Substrate | Enzymes Involved | This compound Titer | Reference |

| In vitro multi-enzyme system | Oxaloacetic acid | α-keto decarboxylase (Mdc), Malonic semialdehyde dehydrogenase (YneI) | 8.1 mg/L | bmrb.io |

| Myceliophthora thermophila (engineered) | Glucose (enhanced uptake) | α-keto decarboxylase (Mdc), Malonic semialdehyde dehydrogenase (YneI) | 42.5 mg/L | bmrb.ionih.gov |

Advanced Analytical Methodologies for Dipropanoic Acid Compounds

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation of Dipropanoic acid from complex mixtures and its subsequent quantification. These methods leverage differential interactions between the analyte and a stationary phase, driven by a mobile phase, to achieve high-resolution separation. Given the carboxylic acid functionalities and the large, aromatic porphyrin core of this compound, various chromatographic modes can be applied, with High-Performance Liquid Chromatography (HPLC) being a primary choice due to its versatility and precision.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, enabling its separation from impurities and quantification in various matrices. The development and validation of an HPLC method are critical to ensure its reliability, accuracy, and suitability for its intended analytical purpose.

Method Development: HPLC method development for compounds like this compound typically involves optimizing several parameters. Reversed-phase HPLC is commonly employed, utilizing C18 columns due to their broad applicability to organic compounds researchgate.netnih.govresearchgate.netpensoft.net. The selection of the mobile phase is crucial, often comprising a mixture of an aqueous component (e.g., water, phosphate (B84403) buffer, or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) nih.govresearchgate.netpensoft.netmjcce.org.mk. pH adjustment of the aqueous phase is vital for carboxylic acids to control their ionization state, thereby influencing retention and peak shape nih.govresearchgate.netpensoft.netmjcce.org.mk. For instance, mobile phases with pH 3 are frequently used for carboxylic acid analysis nih.govresearchgate.netpensoft.net. Flow rate (e.g., 0.8-1.0 mL/min) and column temperature (e.g., 30 °C) are also optimized to achieve optimal resolution and analysis time nih.govresearchgate.netpensoft.net. Detection is typically performed using UV-Vis detectors, given the strong chromophore of the porphyrin moiety in this compound, with common wavelengths ranging from 210 nm to 225 nm nih.govresearchgate.netpensoft.netmjcce.org.mk. For more complex analyses or lower detection limits, coupling HPLC with mass spectrometry (LC-MS) is often preferred.

Method Validation: Validation of an HPLC method ensures its reliability and robustness. Key validation parameters, often guided by international guidelines such as those from the International Conference on Harmonisation (ICH), include:

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a specified range. For carboxylic acids, linearity ranges from 10.00 to 500 µg/mL have been reported researchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be detected and reliably quantified, respectively. Reported LODs for carboxylic acids can be as low as 0.01 µg/mL, with LOQs around 0.04 µg/mL nih.gov. Other studies report LODs of 0.027 µg/mL and LOQs of 0.09 µg/mL researchgate.net.

Precision: Assessing the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes intra-day (repeatability) and inter-day (intermediate precision) variability, with reported precision values for carboxylic acids often in the range of 1.0-4.8% nih.govresearchgate.net.

Accuracy: The closeness of agreement between the test result and the accepted reference value. Recovery percentages are used to evaluate accuracy, with values ranging from 98.3% to 103% reported for carboxylic acids mjcce.org.mk.

Specificity/Selectivity: The ability of the method to measure the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components researchgate.netpensoft.net.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters researchgate.net.

Table 1 provides a summary of typical HPLC method validation parameters relevant to the analysis of carboxylic acids, including this compound.

Table 1: Typical HPLC Method Validation Parameters for Carboxylic Acids

| Parameter | Description | Typical Values/Considerations | Source Examples |

| Linearity | Proportionality of response to concentration | R² > 0.999; Range: 0.2-10 µg/mL or 10-500 µg/mL | researchgate.netnih.govresearchgate.net |

| Limit of Detection (LOD) | Lowest detectable concentration | 0.01 - 0.027 µg/mL | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration | 0.04 - 0.09 µg/mL | researchgate.netnih.gov |

| Precision | Repeatability and intermediate precision | Intra-day & Inter-day: 1.0-4.8% RSD | nih.govresearchgate.net |

| Accuracy | Closeness to true value (Recovery) | 98.3% - 103% | researchgate.netmjcce.org.mk |

| Specificity/Selectivity | Ability to measure analyte without interference | Chromatographic separation of analyte from impurities | researchgate.netpensoft.net |

| Robustness | Insensitivity to small parameter changes | Consistent results under minor variations | researchgate.net |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are crucial for elucidating the precise molecular structure of this compound, providing complementary information on functional groups, carbon-hydrogen frameworks, and molecular weight.

NMR Spectroscopy (Nuclear Magnetic Resonance): NMR spectroscopy, including 1H NMR and 13C NMR, offers detailed insights into the atomic connectivity and electronic environment within this compound.

1H NMR Spectroscopy: The acidic protons of carboxylic acids (–COOH) are highly deshielded and typically appear as a broad singlet in the far downfield region, usually between 10-13 ppm fiveable.mentu.edu.sgjove.com. This signal can be broad due to rapid exchange with trace amounts of water or other acidic protons in the solvent fiveable.me. Protons on carbons alpha (α) to the carboxylic acid group are also deshielded, appearing typically between 2-2.5 ppm, while beta (β) protons appear further upfield ntu.edu.sgjove.com. A common diagnostic test for carboxylic acid protons is their disappearance from the spectrum upon dissolution in deuterium (B1214612) oxide (D2O) due to rapid exchange with deuterium ntu.edu.sgjove.com. For a complex molecule like this compound (CID 135564357) with its porphyrin core and multiple propanoic acid groups, 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be essential for complete assignment of all proton and carbon signals.

13C NMR Spectroscopy: The carbonyl carbon (C=O) of the carboxylic acid group is highly deshielded and resonates in a characteristic region between 160-185 ppm ntu.edu.sgjove.comoregonstate.edu. Alpha carbons to the carboxylic acid group typically absorb between 20-40 ppm ntu.edu.sgjove.com. The porphyrin carbons would also exhibit characteristic shifts, providing further structural details.

IR Spectroscopy (Infrared Spectroscopy): IR spectroscopy provides information about the functional groups present in this compound.

O-H Stretch: Carboxylic acids exhibit a very strong and broad O-H stretching absorption, typically spanning 2500-3500 cm-1, which is distinct from alcohol O-H stretches due to strong hydrogen bonding, often forming dimers in condensed phases oregonstate.edulibretexts.org. This broad band can overlap with C-H stretching peaks libretexts.org.

C=O Stretch: A strong carbonyl (C=O) stretching absorption is observed around 1700 cm-1 (often slightly below 1700 cm-1) fiveable.meoregonstate.edulibretexts.org.

C-O Stretch: A C-O stretch is also typically present at a lower frequency, often below 1700 cm-1 oregonstate.edu.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of this compound, aiding in structural confirmation.

Molecular Ion Peak: Aliphatic carboxylic acids often show a small molecular ion peak (M+), while aromatic carboxylic acids can exhibit more prominent molecular ion peaks ntu.edu.sgjove.com. For a large molecule like this compound (CID 135564357), the molecular ion peak is crucial for confirming the molecular weight.

Fragmentation Patterns: Characteristic fragmentation pathways for carboxylic acids include the sequential loss of a hydroxyl group (–OH, 17 mass units) and then carbon monoxide (–CO, 28 mass units) oregonstate.edu. Aliphatic carboxylic acids may also undergo McLafferty rearrangement, yielding even-numbered mass fragment ions ntu.edu.sgjove.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments.

Table 2 summarizes the characteristic spectroscopic data for carboxylic acids, applicable to the analysis of this compound.

Table 2: Characteristic Spectroscopic Data for Carboxylic Acids

| Technique | Functional Group/Feature | Typical Chemical Shift/Wavenumber | Notes | Source |

| 1H NMR | -COOH proton | 10-13 ppm (broad singlet) | Highly deshielded, exchanges with D2O | fiveable.mentu.edu.sgjove.com |

| α-protons to -COOH | 2-2.5 ppm | Deshielded by carbonyl | ntu.edu.sgjove.com | |

| 13C NMR | Carbonyl carbon (C=O) | 160-185 ppm | Strongly deshielded | ntu.edu.sgjove.comoregonstate.edu |

| α-carbons to -COOH | 20-40 ppm | ntu.edu.sgjove.com | ||

| IR | O-H stretch | 2500-3500 cm-1 (broad) | Due to hydrogen bonding | oregonstate.edulibretexts.org |

| C=O stretch | ~1700 cm-1 (strong) | fiveable.meoregonstate.edulibretexts.org | ||

| C-O stretch | <1700 cm-1 | oregonstate.edu | ||

| Mass Spectrometry | Molecular Ion (M+) | Dependent on molecular weight | Can be small for aliphatic acids | ntu.edu.sgjove.com |

| Loss of -OH | M - 17 | Common fragmentation | oregonstate.edu | |

| Loss of -CO | M - 28 (after OH loss) | Common fragmentation | oregonstate.edu | |

| McLafferty rearrangement | Even-numbered fragment ions | For aliphatic acids | ntu.edu.sgjove.com |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, primarily X-ray crystallography, provides the most definitive information regarding the three-dimensional arrangement of atoms in a solid-state sample of this compound. This technique is invaluable for determining precise bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the compound's reactivity and physical properties.

For a complex molecule like this compound (CID 135564357), crystallographic analysis would reveal the precise conformation of the porphyrin macrocycle and the spatial orientation of the two propanoic acid side chains. It can also identify any solvent molecules incorporated into the crystal lattice and elucidate the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking (due to the porphyrin system), and van der Waals forces, which dictate the solid-state properties and stability. While challenging for large and flexible molecules, obtaining high-quality single crystals of this compound would provide an unparalleled level of structural detail.

Green Chemistry and Sustainable Approaches in Dipropanoic Acid Research

Development of Environmentally Benign Synthetic Protocols

Traditional methods for the production of dicarboxylic acids often rely on harsh reaction conditions and toxic reagents. For instance, the conventional synthesis of adipic acid involves the oxidation of a cyclohexane (B81311)/cyclohexanol/cyclohexanone mixture with nitric acid, a process that generates significant amounts of nitrous oxide (N₂O), a potent greenhouse gas. In response, researchers are actively developing greener synthetic alternatives that minimize or eliminate the use of hazardous substances.

One promising approach is the use of electrochemical methods. Researchers at Johannes Gutenberg University Mainz and Evonik have developed a process to produce dicarboxylic acids from hydrocarbons with double or triple bonds using electricity and oxygen. azom.comuni-mainz.de This method avoids the need for strong acids and heavy metals and does not produce nitrogen oxides. azom.comuni-mainz.de The process is cost-effective as it generates no byproducts, and the solvent can be recycled. azom.com

Furthermore, catalytic methods using renewable starting materials are being explored. For instance, the synthesis of dicarboxylic acids from diols, which can be derived from renewable resources, has been demonstrated using an iridium catalyst. sciencedaily.com This process is advantageous as it also produces hydrogen gas as a valuable byproduct. sciencedaily.com

A summary of some environmentally benign synthetic protocols for dicarboxylic acids is presented in the table below.

| Synthetic Protocol | Starting Material | Key Reagents/Catalysts | Advantages |

| Electrochemical Oxidation | Hydrocarbons with double/triple bonds | Electricity, Oxygen | No strong acids or heavy metals, no N₂O emissions, recyclable solvent. azom.comuni-mainz.de |

| Catalytic Oxidation | Aldehydes | Hydrogen Peroxide, Selenium catalyst | Mild conditions, high yields, recyclable catalyst and aqueous medium. mdpi.com |

| Catalytic Dehydrogenation | Diols | Iridium complex | Use of renewable diols, co-production of hydrogen. sciencedaily.com |

| Biocatalysis | Sugars/Fatty Acids | Engineered Microorganisms | Renewable feedstocks, mild reaction conditions, high specificity. |

Utilization of Renewable Feedstocks and Biomass for Dipropanoic Acid Synthesis

The shift from petrochemical feedstocks to renewable resources is a cornerstone of green chemistry. Biomass, including lignocellulosic materials, vegetable oils, and sugars, offers a sustainable source of carbon for the production of dicarboxylic acids.

Fermentation processes using engineered microorganisms are a key technology for converting renewable feedstocks into valuable chemicals. For example, glycerol (B35011), a byproduct of biodiesel production, can be used as a carbon source for the microbial production of propionic acid, which can then be a building block for other molecules. nih.govnih.gov Other renewable feedstocks for fermentation include glucose, lactose, and various forms of biomass like hydrolyzed corn meal and sugarcane molasses. nih.gov The production of long-chain dicarboxylic acids from vegetable oils using Candida yeast strains is another area of active research. semanticscholar.org

Cellulose-derived platform chemicals are also promising starting materials. Research has demonstrated the synthesis of medium-chain carboxylic acids and α,ω-dicarboxylic acids from cellulose (B213188) derivatives through catalytic processes. rsc.org A notable example is the production of 2,5-Furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid, from 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from biomass. nih.gov An eco-friendly method for this conversion has been developed using potassium ferrate in an aqueous solution under mild conditions. nih.gov

The table below showcases various renewable feedstocks and the corresponding dicarboxylic acids that can be synthesized from them.

| Renewable Feedstock | Dicarboxylic Acid Produced | Method of Conversion |

| Glucose/Sugars | Adipic Acid, Succinic Acid | Fermentation with engineered E. coli or yeast |

| Lignocellulosic Biomass | 2,5-Furandicarboxylic Acid (FDCA) | Chemical or enzymatic conversion to HMF followed by oxidation. nih.gov |

| Vegetable Oils/Fatty Acids | Long-chain dicarboxylic acids (e.g., dodecanedioic acid) | Biotransformation using Candida species. semanticscholar.org |

| Glycerol | Propionic Acid (as a precursor) | Fermentation. nih.govnih.gov |

Principles of Atom Economy and Waste Reduction in this compound Chemistry

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.com This principle is central to the development of sustainable chemical processes.

Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. scranton.edursc.org For instance, a Diels-Alder reaction can have a theoretical atom economy of 100%. jocpr.com In the context of dicarboxylic acid synthesis, choosing reaction pathways that maximize atom economy is a key green chemistry goal.

The traditional synthesis of adipic acid from cyclohexane and nitric acid has a poor atom economy due to the formation of nitrous oxide as a significant byproduct. In contrast, emerging catalytic routes that utilize molecular oxygen or hydrogen peroxide as the oxidant and produce only water as a byproduct exhibit a much higher atom economy.

For example, the direct oxidation of cyclohexene (B86901) with hydrogen peroxide can, in principle, lead to adipic acid with a high atom economy. The calculation for atom economy is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Consider the hypothetical synthesis of a dicarboxylic acid via a catalytic addition reaction versus a multi-step substitution pathway. The addition reaction would likely have a significantly higher atom economy.

Waste reduction is a direct consequence of improving atom economy and developing cleaner synthetic routes. By avoiding hazardous reagents and solvents, and by designing processes that minimize byproducts, the environmental impact of chemical manufacturing can be significantly reduced. The use of recyclable catalysts and solvents, as seen in some of the green protocols mentioned earlier, further contributes to waste minimization. azom.commdpi.com

Green Alternatives in Chemical Processes (e.g., protein crosslinking)

Dicarboxylic acids can be used as crosslinking agents in various applications, including the modification of biopolymers like proteins. Traditional protein crosslinking agents, such as formaldehyde (B43269) and glutaraldehyde, are effective but are also toxic and carcinogenic. scirp.org Green chemistry principles drive the search for safer and more environmentally friendly alternatives.

Malonic acid, a simple dicarboxylic acid, has been investigated as a green alternative to formaldehyde for crosslinking proteins in applications like immunocytochemistry. scirp.org It is a plant-based, water-soluble, and relatively inexpensive compound. scirp.org Studies have shown that malonic acid can effectively fix cells and preserve fluorescence in immunostaining, comparable to paraformaldehyde. scirp.org

Citric acid, a naturally occurring tricarboxylic acid, has also been explored as a non-toxic crosslinker for proteins. It can form crosslinks with proteins under aqueous conditions at moderate temperatures. nih.gov This has potential applications in areas like the durable setting of highly crosslinked proteins such as keratin (B1170402) in wool and hair. nih.gov

Another green approach to protein crosslinking involves the use of riboflavin (B1680620) (vitamin B2) as a photoinitiator. mdpi.com Upon exposure to light, riboflavin can induce the formation of crosslinks between specific amino acid residues in proteins. mdpi.com This method avoids the use of chemical crosslinking agents altogether.

The following table compares traditional and green alternatives for protein crosslinking.

| Crosslinking Agent | Type | Advantages of Green Alternative |

| Formaldehyde/Glutaraldehyde | Traditional | - |

| Malonic Acid | Green | Plant-based, water-soluble, less toxic. scirp.org |

| Citric Acid | Green | Natural, non-toxic, effective in aqueous conditions. nih.gov |

| Riboflavin (Photochemical) | Green | Avoids chemical agents, uses light as a trigger. mdpi.com |

Comparative Academic Studies and Analogous Systems

Structural and Reactivity Comparisons with Related Dicarboxylic Acids and Derivatives

The presence of two methyl groups on the alpha-carbon of dipropanoic acid introduces significant structural and electronic effects compared to unsubstituted or monosubstituted dicarboxylic acids like malonic acid and succinic acid. These differences are evident in their molecular geometry and acidity.

The acidity of dicarboxylic acids is a key aspect of their reactivity, with the dissociation constants (pKa) providing a quantitative measure. The proximity of the two carboxyl groups influences their ionization. In malonic acid, the electron-withdrawing effect of the second carboxyl group stabilizes the conjugate base formed after the first deprotonation, making it a stronger acid than succinic acid where the carboxyl groups are further apart. The introduction of alkyl substituents, as in this compound, further modifies the electronic environment.

| Compound Name | Structure | pKa1 | pKa2 |

|---|---|---|---|

| Malonic Acid | HOOC-CH₂-COOH | 2.83 | 5.69 |

| Methylmalonic Acid | HOOC-CH(CH₃)-COOH | 3.05 | 5.76 |

| This compound (Dimethylmalonic Acid) | HOOC-C(CH₃)₂-COOH | - | - |

| Succinic Acid | HOOC-(CH₂)₂-COOH | 4.19 | 5.48 |

| Glutaric Acid | HOOC-(CH₂)₃-COOH | 4.34 | 5.41 |

Structurally, the gem-dimethyl groups in this compound impose steric constraints that influence its crystal packing and conformation compared to the more flexible malonic and succinic acids. While detailed crystallographic data for this compound is not as commonly cited, studies on substituted malonic acids show that the substituents dictate the hydrogen bonding network and crystal structure. For instance, upon heating, malonic acid undergoes decarboxylation, a reaction not observed in succinic acid under similar conditions, highlighting a key difference in their reactivity.

Comparative Analysis of Synthetic Methodologies and Efficiencies

The synthesis of this compound and its derivatives primarily relies on the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. This methodology allows for the introduction of one or two alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired acid.

The synthesis of this compound specifically involves the dialkylation of a malonic ester, such as diethyl malonate, with a methyl halide. The process begins with the deprotonation of the α-carbon to form a stabilized enolate, which then acts as a nucleophile to attack the alkyl halide in an SN2 reaction. This step is repeated to introduce the second methyl group. The subsequent hydrolysis of the diester to the dicarboxylic acid, followed by heating, typically leads to decarboxylation to form a substituted acetic acid. However, for the synthesis of a disubstituted malonic acid like this compound, the final decarboxylation step is omitted.

| Synthetic Method | Starting Materials | Key Steps | Reported Yields | Applicability |

|---|---|---|---|---|

| Malonic Ester Synthesis (Dialkylation) | Diethyl malonate, Methyl halide, Strong base | Sequential deprotonation and alkylation, followed by hydrolysis | Generally good to high, can be optimized | Synthesis of mono- and di-substituted malonic acids |

| Oxidation of a Diol | 2,2-dimethyl-1,3-propanediol, Oxidizing agent (e.g., H₂O₂) | Oxidation of primary alcohols to carboxylic acids | Reported up to 86% for the diacid | Direct synthesis of the target dicarboxylic acid |

| Hydrolysis of a Diester | Dimethyl 2,2-dimethylmalonate, Acid or base catalyst | Ester hydrolysis | High, typically quantitative | Final step in many synthetic sequences |

Mechanistic Commonalities and Distinctions in Biological Interactions

Dicarboxylic acids play crucial roles in various metabolic pathways, and their derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents. This compound is known to function as a fatty acid synthesis inhibitor. This activity is mechanistically distinct from the roles of other dicarboxylic acids that may be involved in different metabolic processes.

For instance, methylmalonic acid, a monosubstituted analogue, is a known inhibitor of succinate (B1194679) dehydrogenase, an enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. The accumulation of methylmalonic acid in certain metabolic disorders can lead to impaired mitochondrial energy generation. Similarly, glutaric acid, a five-carbon linear dicarboxylic acid, is associated with glutaric aciduria, where its accumulation is neurotoxic.

The biological activity of this compound and its analogues is intrinsically linked to their molecular structure, which dictates their ability to bind to the active sites of enzymes. The gem-dimethyl group of this compound likely plays a key role in its specific inhibition of fatty acid synthesis by providing a steric and hydrophobic profile that is recognized by the target enzyme(s). This is in contrast to the mechanism of toxicity of accumulating dicarboxylic acids in metabolic disorders, which can involve disruption of mitochondrial function and glutamate (B1630785) metabolism.